molecular formula C8H9F2NO2 B1336635 2,6-Difluoro-3,5-dimethoxyaniline CAS No. 651734-54-2

2,6-Difluoro-3,5-dimethoxyaniline

Cat. No.: B1336635
CAS No.: 651734-54-2
M. Wt: 189.16 g/mol
InChI Key: SUXITUVUFUOAGT-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3,5-dimethoxyaniline typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzoic acid with an amine source. One common method involves the use of triethylamine and diphenyl phosphoryl azide in tert-butanol as the solvent. The reaction mixture is heated to 82°C and maintained at this temperature overnight to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3,5-dimethoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,6-Difluoro-3,5-dimethoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3,5-dimethoxyaniline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyaniline
  • 4-Bromo-2-methylaniline
  • 2,6-Dichloroaniline

Comparison

2,6-Difluoro-3,5-dimethoxyaniline is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. Compared to similar compounds like 2-Chloro-5-methoxyaniline or 2,6-Dichloroaniline, the fluorine atoms in this compound can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,6-difluoro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXITUVUFUOAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437467
Record name 2,6-DIFLUORO-3,5-DIMETHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-54-2
Record name 2,6-Difluoro-3,5-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651734-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DIFLUORO-3,5-DIMETHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline (6.0 g, 21.5 mmol) was dissolved in THF (40 mL) and the solution hydrogenated over 20% palladium hydroxide on carbon catalyst (0.6 g) at 20° C.–25° C. 48–50 psi hydrogen pressure for 16 hours. The mixture was filtered, the catalyst washed with THF (2×15 mL) and the combined filtrates concentrated to a solid. This was recrystallized from heptane (10 mL) and toluene (4.5 mL). The mixture was cooled to −10° C. before filtering. The crystals were washed with heptane (2×10 ML) and vacuum dried at 35° C. to give 2,6-difluoro-3,5-dimethoxyaniline as off-white needles (3.85 g, 20.4 mmol). mp: 78° C.–79° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 34.6 g (0.12 mol) of (2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 120 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 min., the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted twice with diethylether. Combined diethylether layers were washed once with brine, dried over sodium sulfate, filtered and evaporated to give 22 g (97%) of title compound. MS (APCI) (m+1)/z 190.1.
Name
(2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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